(2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid is an organoboron compound, a class of compounds gaining increasing attention in organic synthesis due to their versatility as building blocks for more complex molecules. [] While its specific source and classification within a broader chemical taxonomy require further investigation, its presence as a key reagent in several scientific publications suggests its significance in various research areas. [, , , ] This compound plays a crucial role as an intermediate in synthesizing biologically active molecules, particularly in pharmaceutical research for developing novel therapeutics. [, , , ]
(2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid likely participates in various chemical reactions characteristic of arylboronic acids. One prominent reaction is the Suzuki-Miyaura cross-coupling reaction, where it can react with aryl halides or triflates in the presence of a palladium catalyst to form a new carbon-carbon bond, yielding biaryl compounds. [] This reaction is widely employed in organic synthesis, particularly in medicinal chemistry, for constructing complex molecules. [] Further investigation is required to identify other specific chemical transformations this compound undergoes and their associated reaction conditions and mechanisms.
(2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid finds significant applications in scientific research, particularly as a building block for synthesizing more complex molecules. [] Its versatility stems from the reactivity of the boronic acid moiety, allowing for the formation of new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. [] This compound is particularly valuable in medicinal chemistry for developing novel drug candidates. For instance, it serves as a key intermediate in synthesizing potent and selective retinoic acid receptor-related orphan receptor C (RORc) inverse agonists for treating inflammatory diseases like psoriasis and rheumatoid arthritis. [] Another example is its role in developing orally bioavailable selective estrogen receptor downregulators (SERDs) for treating advanced estrogen receptor (ER)-positive breast cancer. []
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: